molecular formula C60H48Cl2FeP4 B3339339 [FeCl2bis(dppbz)] CAS No. 101566-80-7

[FeCl2bis(dppbz)]

Cat. No.: B3339339
CAS No.: 101566-80-7
M. Wt: 1019.7 g/mol
InChI Key: LSSVPSLVWGKHSR-UHFFFAOYSA-L
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Preparation Methods

The synthesis of [FeCl2bis(dppbz)] typically involves the reaction of iron(II) chloride with 1,2-bis(diphenylphosphino)benzene (dppbz) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Chemical Reactions Analysis

[FeCl2bis(dppbz)] undergoes various types of chemical reactions, including:

Common reagents used in these reactions include alkyl halides, arylaluminum reagents, and polyfluorinated arylzinc reagents. The major products formed from these reactions are typically coupled organic compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

[FeCl2bis(dppbz)] has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.

    Biology: The compound’s catalytic properties are explored in the synthesis of biologically active molecules.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is employed in the production of fine chemicals and materials

Mechanism of Action

The mechanism by which [FeCl2bis(dppbz)] exerts its catalytic effects involves the coordination of the iron center with the phosphine ligands. This coordination stabilizes the iron center and facilitates the activation of substrates in the catalytic cycle. The iron center can undergo oxidation and reduction, which are essential steps in the catalytic process. The molecular targets and pathways involved include the activation of organic halides and the formation of carbon-carbon bonds .

Comparison with Similar Compounds

[FeCl2bis(dppbz)] is unique compared to other similar compounds due to its specific ligand environment and catalytic properties. Similar compounds include:

These compounds share similar applications in catalysis but differ in their ligand structures and specific catalytic properties.

Properties

IUPAC Name

dichloroiron;(2-diphenylphosphanylphenyl)-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C30H24P2.2ClH.Fe/c2*1-5-15-25(16-6-1)31(26-17-7-2-8-18-26)29-23-13-14-24-30(29)32(27-19-9-3-10-20-27)28-21-11-4-12-22-28;;;/h2*1-24H;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSVPSLVWGKHSR-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5.Cl[Fe]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H48Cl2FeP4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649051
Record name Dichloroiron--(1,2-phenylene)bis(diphenylphosphane) (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1019.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101566-80-7
Record name Dichloroiron--(1,2-phenylene)bis(diphenylphosphane) (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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